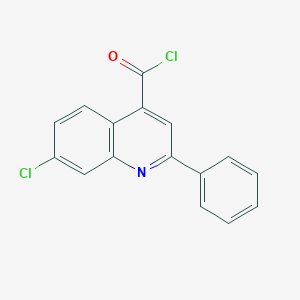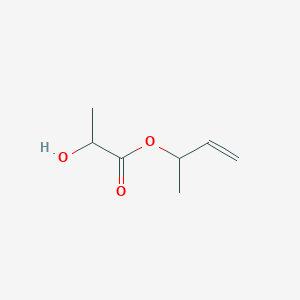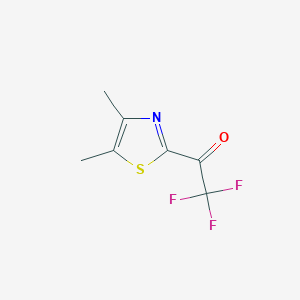
4,5-Dimethyl-2-trifluoroacetylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-trifluoroacetylthiazole (DTT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound has been extensively studied for its potential applications in various fields such as chemistry, biology, and medicine. In
Mecanismo De Acción
4,5-Dimethyl-2-trifluoroacetylthiazole works by reducing disulfide bonds in proteins, which leads to the unfolding of the protein. This unfolding can result in the loss of protein function or the exposure of new binding sites. 4,5-Dimethyl-2-trifluoroacetylthiazole can also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
4,5-Dimethyl-2-trifluoroacetylthiazole has been shown to have various biochemical and physiological effects. It can cause protein denaturation and unfolding, which can lead to the loss of protein function. It can also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. In addition, 4,5-Dimethyl-2-trifluoroacetylthiazole has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-Dimethyl-2-trifluoroacetylthiazole has several advantages for lab experiments. It is a relatively inexpensive reagent that is readily available. It is also easy to use and has a wide range of applications. However, 4,5-Dimethyl-2-trifluoroacetylthiazole has some limitations. It can be toxic to cells at high concentrations, and it can also interfere with certain assays.
Direcciones Futuras
There are several future directions for the study of 4,5-Dimethyl-2-trifluoroacetylthiazole. One area of research is the development of new synthesis methods for 4,5-Dimethyl-2-trifluoroacetylthiazole. Another area of research is the study of the mechanism of action of 4,5-Dimethyl-2-trifluoroacetylthiazole in more detail. Further research is also needed to determine the optimal concentration of 4,5-Dimethyl-2-trifluoroacetylthiazole for various applications. In addition, the potential use of 4,5-Dimethyl-2-trifluoroacetylthiazole as an antioxidant and anti-inflammatory agent in medicine should be further explored.
Conclusion:
In conclusion, 4,5-Dimethyl-2-trifluoroacetylthiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It has a wide range of applications in various fields such as chemistry, biology, and medicine. 4,5-Dimethyl-2-trifluoroacetylthiazole works by reducing disulfide bonds in proteins, which leads to the unfolding of the protein. It can also act as an antioxidant and anti-inflammatory agent. 4,5-Dimethyl-2-trifluoroacetylthiazole has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 4,5-Dimethyl-2-trifluoroacetylthiazole, including the development of new synthesis methods and the exploration of its potential use in medicine.
Métodos De Síntesis
4,5-Dimethyl-2-trifluoroacetylthiazole can be synthesized through various methods such as the reaction of 2-amino-4,5-dimethylthiazole with trifluoroacetic anhydride in the presence of a base. Another method involves the reaction of 4,5-dimethyl-2-thiazolamine with trifluoroacetic anhydride. These methods result in the formation of 4,5-Dimethyl-2-trifluoroacetylthiazole, which is a yellowish liquid with a distinctive odor.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2-trifluoroacetylthiazole has been extensively studied for its potential applications in various fields. In chemistry, it has been used as a reagent for the synthesis of various compounds. It has also been used as a ligand in coordination chemistry. In biology, 4,5-Dimethyl-2-trifluoroacetylthiazole has been used as a reducing agent to break disulfide bonds in proteins. It has also been used in the synthesis of peptides and proteins. In medicine, 4,5-Dimethyl-2-trifluoroacetylthiazole has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Propiedades
Número CAS |
174824-74-9 |
|---|---|
Nombre del producto |
4,5-Dimethyl-2-trifluoroacetylthiazole |
Fórmula molecular |
C7H6F3NOS |
Peso molecular |
209.19 g/mol |
Nombre IUPAC |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H6F3NOS/c1-3-4(2)13-6(11-3)5(12)7(8,9)10/h1-2H3 |
Clave InChI |
WHQBIXOBRIVCMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C(=O)C(F)(F)F)C |
SMILES canónico |
CC1=C(SC(=N1)C(=O)C(F)(F)F)C |
Sinónimos |
Ethanone, 1-(4,5-dimethyl-2-thiazolyl)-2,2,2-trifluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




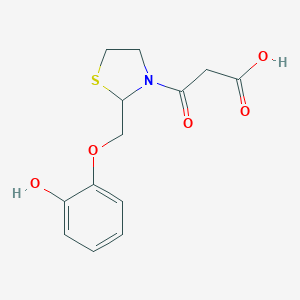
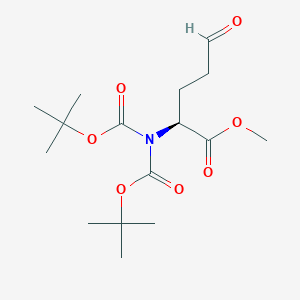

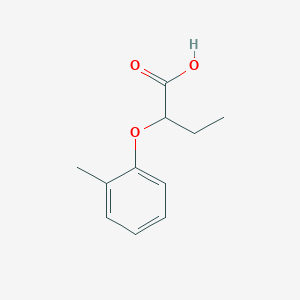
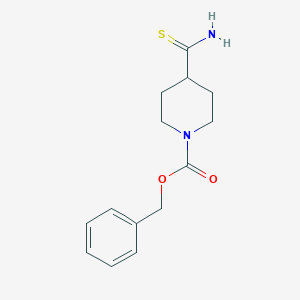


![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)
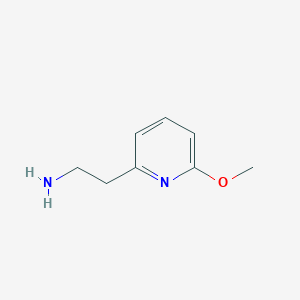
![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)
![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)
